N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((6-methoxypyridazin-3-yl)oxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5/c1-24-16-4-5-17(21-20-16)27-13-6-7-22(10-13)18(23)19-9-12-2-3-14-15(8-12)26-11-25-14/h2-5,8,13H,6-7,9-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTNAOUHMQTJPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)OC2CCN(C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
The compound’s uniqueness lies in its combination of a pyrrolidine carboxamide backbone , 6-methoxypyridazine substituent, and benzodioxole group. Below is a comparative analysis with structurally related carboxamides:
Functional Differences and Implications
- Pyrrolidine vs.
- Pyridazine vs. Pyridine Substituents : The 6-methoxypyridazine group enhances electron-withdrawing properties and hydrogen-bonding capacity relative to the dimethylpyridine in D-19, which may influence kinase selectivity .
- Benzodioxole vs. Chlorobenzamide : The benzodioxole moiety in the target compound offers superior metabolic stability compared to chlorobenzamide derivatives (e.g., 478039-51-9), which are prone to dehalogenation .
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